molecular formula C17H23N5OS B5651925 2,5-dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine

2,5-dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine

Cat. No. B5651925
M. Wt: 345.5 g/mol
InChI Key: BEBXBOUCDLIGHC-UHFFFAOYSA-N
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Description

Research in the area of pyrazine derivatives has been extensive due to their wide range of applications and significant biological activities. Compounds containing pyrazine, thiazol, and piperazine units often exhibit interesting chemical and physical properties and have potential in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, a study by Mekky and Sanad (2020) on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlights the complexity and creativity in synthesizing related compounds. Their method involves the use of a key synthon for the preparation of bis(1,3,4-trisubstituted pyrazoles), linked via a piperazine moiety (Mekky & Sanad, 2020).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their chemical properties and biological activity. X-ray crystallography, NMR, and LCMS are common techniques used for characterizing these compounds. Jothikrishnan et al. (2010) developed a simple method for the synthesis of a pyrazolyl thiazole derivative, characterized by NMR, IR, and LCMS data, showcasing the importance of molecular structure determination in the development of these compounds (Jothikrishnan, Narasimhan, & Shafi, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrazine derivatives is influenced by their functional groups. For example, the presence of piperazine and thiazol rings can lead to various chemical reactions, including cycloadditions, substitutions, and ring transformations. The study by Ma and Cheng (2007) on the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leading to functionalized thieno[2,3-b]pyrazine derivatives exemplifies the diverse chemical reactivity of these compounds (Ma & Cheng, 2007).

properties

IUPAC Name

[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-4-5-15-20-14(11-24-15)17(23)22-8-6-21(7-9-22)16-13(3)18-10-12(2)19-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXBOUCDLIGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC(=CN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine

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